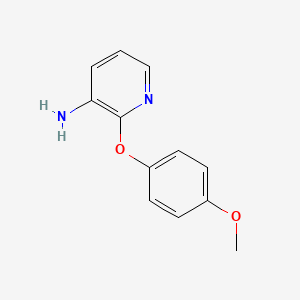

2-(4-Methoxyphenoxy)pyridin-3-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form a vast and vital area of chemical research. youtube.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique chemical and physical properties to these molecules. youtube.com Pyridine (B92270), a six-membered ring with one nitrogen atom, is a fundamental example of a heterocycle. youtube.com

The field of heterocyclic chemistry is driven by the quest for new molecules with specific functions. Researchers continually develop novel synthetic methods, such as multicomponent reactions (MCRs), to efficiently create libraries of diverse heterocyclic compounds. researchgate.netnih.gov These methods offer advantages like reduced waste, faster processes, and high yields, enabling the exploration of a wider chemical space. nih.gov The compound 2-(4-Methoxyphenoxy)pyridin-3-amine is a functionalized heterocycle, placing it directly within this active area of research.

Significance of Pyridine and Phenoxy Moieties in Contemporary Chemical Science

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. rsc.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This ability, combined with its aromaticity and relatively small size, makes the pyridine moiety a versatile building block in drug design. nih.govresearchgate.net

Pyridine derivatives exhibit a vast array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov Between 2014 and 2023, the U.S. FDA approved 54 drugs containing a pyridine ring, with a significant number targeting cancer and central nervous system disorders. rsc.org

The phenoxy group, an oxygen atom linking a phenyl group to another moiety, is also a significant structural element. Compounds containing phenoxy or substituted phenoxy groups, such as the 4-methoxyphenoxy group in the title compound, are explored for various applications. For instance, phenoxymethyl (B101242) heterocyclic compounds are a subject of patent literature. google.com Furthermore, sodium 2-(4-methoxyphenoxy)propionate, known as Lactisole, is a well-known sweet-taste inhibitor, demonstrating the ability of this moiety to modulate biological responses. chemicalbook.com

Overview of Research Trajectories for Related Chemical Structures

The research on compounds structurally related to 2-(4-Methoxyphenoxy)pyridin-3-amine provides insight into its potential areas of interest. The key structural features are the aminopyridine core and the phenoxy linkage.

Aminopyridines: This class of compounds has been extensively studied for its diverse biological activities. researchgate.net Research has focused on synthesizing various aminopyridine derivatives and evaluating them as potential therapeutic agents. For example, some have been investigated as BACE1 inhibitors for Alzheimer's disease nih.gov and as agents that block voltage-gated potassium channels. rsc.org The synthesis of aminopyridine derivatives is an active area of research, with numerous methods being developed to create novel molecular structures. researchgate.netresearchgate.net

Phenoxypyridines and Analogues: The combination of a phenoxy group and a pyridine ring is found in various research contexts. For instance, a structural isomer, 3-(4-Methoxyphenoxy)pyridin-4-amine, is synthesized from 4-methoxyphenol (B1676288) and a chloropyridine derivative. evitachem.com Research into methoxypyridine-derived modulators for enzymes like gamma-secretase highlights the importance of this structural combination in drug discovery. nih.gov A study on amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, which shares the 2-(4-methoxyphenyl)pyridin core, evaluated their cytotoxic activity against cancer cell lines, indicating a research trajectory towards oncology for these types of scaffolds. researchgate.net

Table 2: Examples of Research on Related Pyridine Derivatives

| Compound Class | Research Focus | Example Application | Citation(s) |

|---|---|---|---|

| Aminopyridine Derivatives | BACE1 Inhibition | Alzheimer's Disease | nih.gov |

| Aminopyridine Derivatives | Potassium Channel Blockade | Neurological Disorders | rsc.org |

| Phenazopyridine Derivatives | Translesion Synthesis Inhibition | Cancer Therapy Adjuvant | nih.gov |

| Methoxypyridine Derivatives | Gamma-Secretase Modulation | Alzheimer's Disease | nih.gov |

| Pyridine-3-carboxamide (B1143946) Analogs | Antibacterial Activity | Agriculture (Bacterial Wilt) | nih.gov |

This overview of related structures underscores the rich chemical and biological landscape surrounding the 2-(4-Methoxyphenoxy)pyridin-3-amine scaffold. While this specific molecule awaits detailed investigation, the established importance of its constituent parts suggests it is a compound of potential interest for future research and development in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHHURQEIGRWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Methoxyphenoxy Pyridin 3 Amine and Analogues

Established Synthetic Routes to the Core Structure

The traditional synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine often proceeds through a two-step sequence involving the formation of a key intermediate, 2-(4-methoxyphenoxy)-3-nitropyridine, followed by the reduction of the nitro group to the desired primary amine.

Approaches via 2-Chloro-3-nitropyridine (B167233) Precursors

A common and well-documented precursor for the synthesis of the 2-phenoxypyridine (B1581987) core is a suitably substituted chloropyridine. For the target molecule, 2-chloro-3-nitropyridine serves as a readily available starting material. The electron-withdrawing effect of the nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic aromatic substitution.

Phenoxylation Reactions and Conditions

The key C-O bond-forming step in this established route is the phenoxylation of 2-chloro-3-nitropyridine with 4-methoxyphenol (B1676288). This reaction is typically carried out under basic conditions to generate the more nucleophilic 4-methoxyphenoxide ion.

A specific experimental procedure for the synthesis of the intermediate, 2-(4-Methoxyphenoxy)-3-nitropyridine, involves the reaction of 4-methoxyphenol with sodium hydroxide (B78521) in water, followed by evaporation of the water to form a paste of the sodium phenoxide. nih.gov This paste is then heated with 2-chloro-3-nitropyridine to yield the desired ether. nih.gov The final step to obtain 2-(4-Methoxyphenoxy)pyridin-3-amine is the catalytic hydrogenation of the nitro intermediate. nih.gov This reduction is typically performed using a palladium catalyst under a hydrogen atmosphere and can be carried out in the presence of an acid to directly form a pharmaceutically acceptable salt. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | 2-chloro-3-nitropyridine, 4-methoxyphenol | NaOH, H₂O, then heat at 150-160°C | 2-(4-Methoxyphenoxy)-3-nitropyridine | nih.gov |

| 2 | 2-(4-Methoxyphenoxy)-3-nitropyridine | H₂, Pd catalyst | 2-(4-Methoxyphenoxy)pyridin-3-amine | nih.gov |

Novel and Efficient Synthetic Pathways

More recent synthetic efforts have focused on the use of metal-catalyzed cross-coupling reactions to form the C-O and C-N bonds of 2-(4-Methoxyphenoxy)pyridin-3-amine and its analogues. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency compared to traditional methods.

Metal-Catalyzed Coupling Reactions for C-O and C-N Bond Formation

Transition metal catalysis, particularly using nickel and palladium, has revolutionized the formation of carbon-heteroatom bonds. These modern methods provide powerful alternatives for the synthesis of aryloxypyridine amines.

Nickel-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds. These reactions can be applied to the synthesis of diaryl ethers from aryl halides and phenols. While a direct synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine using this method starting from 2-chloro-3-aminopyridine is not extensively documented in literature, the general methodology is well-established for similar substrates.

For instance, nickel-catalyzed cross-coupling of various phenols with chloropyridines has been shown to be effective. These reactions often employ a nickel catalyst, such as Ni(COD)₂, in combination with a specialized phosphine (B1218219) ligand. The conditions are typically thermal, and the choice of ligand is crucial for achieving high yields.

Below is a representative table of nickel-catalyzed etherification of phenols with chloropyridines, demonstrating the scope of this methodology.

| Aryl Halide | Phenol (B47542) | Catalyst System | Base | Solvent | Yield (%) |

| 2-chloropyridine (B119429) | Phenol | Ni(COD)₂ / PhPAd-DalPhos | K₃PO₄ | Toluene | 85 |

| 2-chloro-5-trifluoromethylpyridine | 4-methoxyphenol | Ni(COD)₂ / CyPAd-DalPhos | K₃PO₄ | Toluene | 92 |

| 2-chloro-3-methylpyridine | 3,5-dimethylphenol | Ni(COD)₂ / PAd-DalPhos | K₃PO₄ | Toluene | 78 |

This table presents representative data for analogous reactions and does not reflect the direct synthesis of the title compound.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is another cornerstone of modern organic synthesis. This reaction could be envisioned in two ways for the synthesis of the target molecule: either by amination of a 2-(4-methoxyphenoxy)halopyridine or by coupling of 4-methoxyphenol with a 2-halo-3-aminopyridine. The latter approach, starting with the readily available 2-chloro-3-aminopyridine, represents a convergent and potentially efficient route.

The success of these couplings is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of phosphine ligands have been developed to facilitate these transformations, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions.

While a specific protocol for the palladium-catalyzed synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine is not prominently featured in the literature, the general applicability of this method to similar systems is well-documented.

Here is a representative table illustrating the scope of palladium-catalyzed amination of aryl halides.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-bromophenol | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 |

| 1-bromo-4-methoxybenzene | 2-aminopyridine (B139424) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 88 |

| 2-chloro-3-aminopyridine | Phenol (O-arylation) | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 75 |

This table presents representative data for analogous reactions and does not reflect the direct synthesis of the title compound.

Electrophilic Aromatic Substitution Pathways for Pyridin-3-amine Formation

The formation of the pyridin-3-amine core is a critical step in the synthesis of the title compound. The pyridine (B92270) ring, an aromatic heterocycle, exhibits distinct reactivity towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The presence of the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. libretexts.orgyoutube.comquimicaorganica.org This deactivation is due to the nitrogen's inductive electron-withdrawing effect and its ability to form a complex with the acidic electrophile, which places a positive charge on the ring and further hinders the reaction. libretexts.org

Despite this general deactivation, electrophilic substitution on pyridine does occur, albeit under more drastic conditions than those required for benzene. quimicaorganica.orglibretexts.org The substitution preferentially takes place at the C3 position. libretexts.orgquora.com This regioselectivity can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed upon electrophilic attack at the C2, C3, and C4 positions. Attack at C2 or C4 results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. quimicaorganica.orglibretexts.org In contrast, attack at the C3 position avoids placing a positive charge on the nitrogen, leading to a more stable intermediate. libretexts.orgquora.com

Alternative methods for introducing the amino group onto the pyridine ring include the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) using an alkaline hypobromite (B1234621) solution, which is a common laboratory preparation of 3-aminopyridine (B143674). researchgate.netorgsyn.org

Table 1: Comparison of Electrophilic Substitution on Pyridine vs. Benzene

| Feature | Pyridine | Benzene |

|---|---|---|

| Reactivity | Less reactive | More reactive |

| Reaction Conditions | Harsh/Vigorous youtube.comlibretexts.org | Mild |

| Preferred Position | C3 libretexts.orgquora.com | Any (monosubstitution) |

| Friedel-Crafts Reaction | Unsuccessful libretexts.orglibretexts.org | Successful |

Multi-Step Synthesis Design for Functionalized Analogues

The synthesis of functionalized analogues of 2-(4-methoxyphenoxy)pyridin-3-amine often involves multi-step sequences that allow for the precise installation of various substituents. rsc.orgresearchgate.netrsc.org A common strategy involves the initial construction of a substituted phenoxypyridine core, followed by further modifications.

One general approach is the Suzuki-Miyaura cross-coupling reaction to link a pyridine ring with a phenyl group, which can be followed by nucleophilic substitution and amidation reactions to build the final molecule. mdpi.com For example, a 2-chloropyridine derivative can be coupled with a hydroxyphenylboronic acid. The resulting phenoxypyridine can then undergo further functionalization. mdpi.com The synthesis of 2-phenylpyrimidine (B3000279) derivatives, a related heterocyclic system, illustrates this modular approach where intermediates are built through Suzuki coupling and then converted to the final products via amidation. nih.gov

Another key reaction is the nucleophilic aromatic substitution (SNAr) to form the ether linkage. For instance, a suitably substituted pyridone can be reacted with an activated aryl halide. A patent describes the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetates by treating a metal salt of a 6-substituted 2-pyridone with a benzyl (B1604629) halide derivative. google.com The use of potassium carbonate as the base was noted to improve product yield. google.com

The synthesis of complex heterocyclic systems often starts from simpler, functionalized precursors like 2-aminonicotinonitriles. These can be transformed through a series of reactions including Sandmeyer reactions, amination, Thorpe-Ziegler cyclization, hydrolysis, and final cyclization to yield complex fused-ring systems like pyrido[3',2':4,5]pyrrolo[3,2-d] acs.orgacs.orgoxazin-4(5H)-ones. researchgate.net Similarly, one-pot multi-step syntheses using copper catalysis have been developed for creating 2H-1,3-benzoxazines from ketones, demonstrating the efficiency of combining multiple reaction steps. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

Flow Chemistry Applications in Related Pyridine/Phenoxy Systems

Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages in safety, efficiency, and scalability compared to traditional batch methods. youtube.com This technology is particularly well-suited for reactions that are difficult to control in batch, such as those involving unstable intermediates or highly exothermic processes. thieme-connect.de In the context of pyridine synthesis, flow reactors provide excellent control over reaction parameters like temperature, pressure, and residence time. youtube.com

The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, has been successfully adapted to flow conditions. beilstein-journals.org Using a microwave flow reactor or a conductively heated platform, this synthesis can be performed in a single step without the isolation of intermediates, leading to trisubstituted pyridines in good yields. beilstein-journals.org The use of a Brønsted acid catalyst in the flow system facilitates both the initial Michael addition and the subsequent cyclodehydration. beilstein-journals.org

Flow chemistry has also been applied to investigate the hydrodynamics of industrial pyridine synthesis, which often occurs in the gas phase at high temperatures over a catalyst. acs.orgacs.org These studies help optimize reactor design and operating conditions to minimize side reactions and improve efficiency. acs.org The modular nature of flow chemistry setups allows for the integration of multiple reaction and purification steps, such as liquid-liquid extraction, into a continuous process, which is beneficial for creating diverse compound libraries in drug discovery. youtube.com

Table 2: Bohlmann-Rahtz Pyridine Synthesis: Batch vs. Flow

| Parameter | Batch Microwave | Flow Reactor |

|---|---|---|

| Method | Irradiation of a solution of reactants for a set time. interchim.fr | Continuous pumping of reactant solutions through a heated reactor coil. interchim.fr |

| Temperature | 120 °C interchim.fr | 120 °C interchim.fr |

| Reaction Time | 5 minutes interchim.fr | 5 minutes (residence time) interchim.fr |

| Yield (Example) | Good | 86% interchim.fr |

| Key Advantage | Rapid heating | Scalability, precise control, safety youtube.com |

Phase Transfer Catalysis in Methoxyphenoxy Compound Synthesis

Phase transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a water-soluble anion into the organic phase where it can react with an organic substrate. acs.org This method avoids the need for anhydrous or expensive polar aprotic solvents, simplifies work-up procedures, and often allows for milder reaction conditions. acs.orgacs.org

The Williamson ether synthesis, a fundamental reaction for forming ether linkages like the one in 2-(4-methoxyphenoxy)pyridin-3-amine, can be significantly improved by using PTC. acs.orgcapes.gov.br Instead of requiring a strong base to generate an alkoxide in an anhydrous solvent, PTC allows the reaction to proceed in a two-phase system of an organic solvent and an aqueous solution of a base like sodium hydroxide. nih.gov

A patent for the industrial synthesis of 2-(4-methoxyphenoxy)-propionic acid demonstrates the utility of PTC. google.com In this process, p-hydroxyanisole is mixed with sodium hydroxide and a phase-transfer catalyst (such as tetrabutylammonium (B224687) bromide) in water. The resulting phenoxide is then transferred to an organic phase to react with 2-chloropropionic acid, leading to high yields of the desired product. google.com The catalyst enhances the rate of reaction by solubilizing the reactive anion in the organic phase. capes.gov.brgoogle.com This approach is widely applicable for the synthesis of various ethers and has been used in the production of pharmaceuticals and agrochemicals. nih.govphasetransfer.com

Table 3: Common Phase-Transfer Catalysts

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Most common, commercially available. wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Tolerate higher temperatures than ammonium salts. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Form stable complexes with alkali metal cations. |

| Polyethylene Glycols (PEGs) | --- | Inexpensive and effective. wikipedia.org |

Synthetic Utility as a Key Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

Aminopyridines are a crucial class of intermediates in organic and medicinal chemistry due to their versatile reactivity. researchgate.netsciencepublishinggroup.com The presence of both a nucleophilic amino group and the pyridine ring allows for the construction of a wide variety of more complex heterocyclic structures. 2-(4-Methoxyphenoxy)pyridin-3-amine, with its specific substitution pattern, serves as a valuable precursor for creating intricate molecules, particularly fused heterocyclic systems.

For example, the reaction of 2-aminopyridine derivatives is a cornerstone for the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous biologically active compounds. nih.gov The synthesis typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. The amino group acts as a nucleophile to displace the halide, and subsequent intramolecular cyclization onto the pyridine nitrogen forms the fused bicyclic system. The specific substituents on the aminopyridine precursor, such as the 4-methoxyphenoxy group, would be incorporated into the final imidazopyridine structure, allowing for the generation of diverse analogues. nih.gov

Furthermore, 3-aminopyridines can be used to synthesize isosteres of purines, which are fundamental components of nucleic acids. enamine.net These purine (B94841) analogues are of significant interest in medicinal chemistry. The synthesis can involve a [3+3]-cyclization reaction between the aminopyridine and a suitable three-carbon electrophilic partner. enamine.net The amino group of the pyridine acts as a key nucleophilic site in these transformations. The development of palladium-catalyzed N-heterocyclic carbene (NHC) complexes using 2-aminopyridine as a ligand also highlights the utility of this moiety in organometallic chemistry and catalysis. nih.gov

Role in the Elaboration of Drug Candidate Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in the pharmaceutical industry for the development of new drugs. researchgate.net Its presence in numerous bioactive compounds highlights its importance as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov The pyridine nucleus is often employed to enhance the solubility and bioavailability of drug candidates. researchgate.net The compound 2-(4-methoxyphenoxy)pyridin-3-amine incorporates several key features that make it a valuable building block for creating diverse drug candidate scaffolds: a pyridine core, a diaryl ether linkage, and a reactive 3-amino group. This combination allows for extensive chemical modification and the introduction of various pharmacophoric groups to modulate biological activity.

The strategic functionalization of scaffolds related to 2-(4-methoxyphenoxy)pyridin-3-amine has led to the discovery of compounds with significant therapeutic potential, particularly in oncology. A key strategy involves utilizing the amino group as a handle to introduce new functionalities through amide bond formation, a common and robust reaction in medicinal chemistry.

A pertinent example is the synthesis and cytotoxic evaluation of novel amide derivatives based on a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine core. researchgate.net In this research, the core molecule, which shares the 2-(4-methoxyphenyl)pyridine (B1296241) substructure, was coupled with various substituted aromatic acids to generate a library of new chemical entities. researchgate.net These compounds were then assessed for their in vitro anticancer activity against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer). researchgate.net

The results of the cytotoxicity screening, measured by the half-maximal inhibitory concentration (IC50), revealed that the biological activity was highly dependent on the nature of the substituent introduced via the amide linkage. researchgate.net

Table 1: In-Vitro Cytotoxic Activity (IC50, µM) of Amide Derivatives

| Compound ID | Substituent on Amide | HeLa | HepG2 | PANC-1 |

|---|---|---|---|---|

| 6a | 4-methoxybenzoyl | >100 | >100 | >100 |

| 6b | 4-chlorobenzoyl | 25.4 | 30.2 | 19.8 |

| 6c | 3,4-dimethoxybenzoyl | 98.5 | >100 | >100 |

| 6d | 2-chloropyridine-3-carbonyl | 2.8 | 15.6 | 1.8 |

| 6e | 2-hydroxynicotinoyl | 85.2 | 95.3 | 75.4 |

| 5-FU (Standard) | - | 15.6 | 20.4 | 12.5 |

Data sourced from ResearchGate Publication. researchgate.net

The structure-activity relationship (SAR) analysis from this study provided valuable insights for scaffold elaboration. researchgate.net The unsubstituted and methoxy-substituted benzoyl derivatives (6a and 6c) showed minimal activity. researchgate.net Introducing a chloro-substituent on the benzoyl ring (6b) led to a moderate increase in cytotoxicity. researchgate.net Most notably, the incorporation of a 2-chloropyridine-3-carbonyl moiety resulted in compound 6d , which exhibited potent cytotoxic effects, particularly against HeLa and PANC-1 cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net This potency significantly surpassed that of the standard anticancer drug 5-Fluorouracil (5-FU). researchgate.net This demonstrates how modifying the periphery of the core scaffold can dramatically enhance biological efficacy.

The versatility of the aminopyridine scaffold is not limited to oncology. The pyridine motif is a cornerstone in the design of inhibitors for various enzymes and in agents targeting the central nervous system. For example, the optimization of a high-throughput screening lead resulted in the discovery of ABT-702, a potent and orally active adenosine (B11128) kinase inhibitor containing a substituted pyridopyrimidine core, for the potential treatment of pain and inflammation. nih.gov Similarly, the development of AZD4205, a selective Janus kinase 1 (JAK1) inhibitor, involved the medicinal chemistry optimization of a pyrimidine-based scaffold, showcasing the iterative process of scaffold elaboration to achieve target selectivity and potency. nih.gov

Furthermore, fused heterocyclic systems incorporating the pyridine ring, such as pyrazolo[3,4-b]pyridines, have been synthesized and shown to bind selectively to β-amyloid plaques, indicating their potential as diagnostic probes or therapeutic agents for Alzheimer's disease. mdpi.com These examples underscore a fundamental principle in drug discovery: the aminopyridine framework, as seen in 2-(4-methoxyphenoxy)pyridin-3-amine, serves as an outstanding starting point for the synthesis of more complex and functionally diverse molecules tailored for specific biological targets. researchgate.netnih.gov

Derivatization Approaches and Functionalization Strategies

Chemical Transformations of the Amine Group

The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification, offering a nucleophilic handle for a range of transformations.

Acylation and Sulfonamide Formation

The primary amine of 2-(4-Methoxyphenoxy)pyridin-3-amine can readily undergo acylation with acid chlorides or anhydrides to form the corresponding N-substituted amides. orgoreview.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide bond. orgoreview.com To neutralize the acidic byproduct (e.g., HCl), a base such as pyridine or triethylamine (B128534) is typically employed. hud.ac.uk

Similarly, the amine can react with sulfonyl chlorides to yield sulfonamides. wikipedia.org This reaction is a classic method for converting amines into crystalline derivatives. wikipedia.org The formation of the sulfonamide linkage involves the attack of the amine on the sulfur atom of the sulfonyl chloride, with the displacement of the chloride ion. organic-chemistry.org This transformation is significant in medicinal chemistry as the sulfonamide group is a key functional group in many pharmaceutical compounds. wikipedia.orgprinceton.edu

Table 1: Acylation and Sulfonamide Formation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-Aryl Amide | Base (e.g., pyridine, triethylamine), inert solvent |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Aryl Amide | Often requires heating |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | N-Aryl Sulfonamide | Base (e.g., pyridine), inert solvent |

Reductive Amination Strategies

Reductive amination provides a powerful method for the N-alkylation of the primary amine group, converting it into a secondary or tertiary amine. libretexts.orgnih.gov This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or a ketone, which is then reduced in situ to the corresponding amine. libretexts.orgchemistrysteps.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. libretexts.orgchemistrysteps.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. acs.org While standard reductive amination conditions can sometimes be challenging for less nucleophilic amines, the use of specific catalysts or reaction conditions, such as iridium complexes with formic acid as a hydrogen source, can enhance the efficiency of this transformation. researchgate.net

Table 2: Reductive Amination Strategies

| Carbonyl Compound | Reducing Agent | Product Type | Key Features |

|---|---|---|---|

| Aldehyde (R-CHO) | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine | One-pot reaction, mild conditions |

| Ketone (R₂C=O) | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine | Can be used for branched alkyl groups |

| Aldehyde/Ketone | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Secondary Amine | Green chemistry approach |

Conjugation with Linker Structures for Advanced Applications

The amine group serves as an excellent attachment point for conjugation to linker molecules, which can then be used to connect the compound to other molecules for advanced applications such as targeted drug delivery. researchgate.net Bifunctional linkers, possessing two reactive ends, are commonly employed for this purpose. researchgate.netnih.gov One end of the linker can be designed to react with the amine group, often through the formation of a stable amide bond.

For instance, linkers containing an N-hydroxysuccinimide (NHS) ester can react efficiently with the primary amine of 2-(4-Methoxyphenoxy)pyridin-3-amine under mild conditions to form a robust amide linkage. thermofisher.com The other end of the linker can possess a different functional group, such as a maleimide (B117702) for reaction with thiols, or a "clickable" functional group like an azide (B81097) or alkyne for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netnih.gov

In-Tissue Derivatization for Analytical Enhancement

For applications in bioanalysis, such as imaging mass spectrometry (IMS), the amine group can be derivatized in-tissue to enhance its detection sensitivity and specificity. nih.govresearchgate.net This on-tissue chemical derivatization (OTCD) involves reacting the analyte within a tissue section with a reagent that imparts a permanent positive charge or a more readily ionizable group, thereby improving its signal in mass spectrometry. researchgate.netnih.gov

Aromatic amines can be derivatized through various reactions. For instance, derivatization can be achieved by diazotization followed by iodination, which significantly decreases the polarity of the analyte and improves its extraction and ionization efficiency. nih.gov Another approach is the use of reagents that specifically target primary amines to form a stable, charged product, facilitating its detection by techniques like MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry). nih.gov

Modifications of the Pyridine Moiety

The pyridine ring of 2-(4-Methoxyphenoxy)pyridin-3-amine can also be a target for functionalization, although its reactivity is influenced by the existing substituents. The pyridine nitrogen makes the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.orgyoutube.com When such reactions do occur, they typically require harsh conditions and substitution is directed to the C-5 position (meta to the nitrogen and ortho/para to the activating amine and phenoxy groups).

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C-2 and C-6). youtube.comyoutube.com However, in 2-(4-Methoxyphenoxy)pyridin-3-amine, these positions are already substituted. Modification of the pyridine ring might therefore involve more advanced techniques such as C-H activation or by first converting the pyridine to a more reactive pyridine-N-oxide. youtube.com The formation of a pyridine-N-oxide increases the electron density in the ring, particularly at the C-4 and C-6 positions, making it more susceptible to both electrophilic and nucleophilic attack. youtube.com

Functionalization of the Methoxyphenoxy Moiety

The methoxyphenoxy moiety offers two main sites for functionalization: the ether linkage and the phenyl ring.

The aryl ether bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction would lead to the formation of a 3-amino-2-hydroxypyridine (B57635) derivative and 4-bromo- or 4-iodophenol. More selective cleavage of aryl ether bonds can sometimes be achieved using catalytic methods, for example, with palladium on carbon (Pd/C) and a hydrogen source. rsc.org

The phenyl ring of the methoxyphenoxy group is activated towards electrophilic aromatic substitution due to the electron-donating effect of the methoxy (B1213986) group and the ether oxygen. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the methoxy group (C-3' and C-5'). The directing effects of the substituents would need to be carefully considered to achieve regioselective functionalization. researchgate.net For instance, increasing the number of methoxy groups on the phenyl ring has been shown to enhance the biological activity of related pyridine scaffolds. nih.gov

Alkylation and Arylation Reactions

The primary amino group at the 3-position of the pyridine ring is a prime target for functionalization through N-alkylation and N-arylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as basicity, lipophilicity, and receptor interaction.

N-Alkylation: Direct N-alkylation can be achieved using various alkylating agents. However, to avoid potential over-alkylation, reductive amination offers a more controlled approach. This two-step process typically involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride. This method allows for the introduction of a wide array of primary and secondary alkyl groups.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly suitable for the arylation of the primary amine of 2-(4-Methoxyphenoxy)pyridin-3-amine. By coupling the parent amine with a variety of aryl halides or triflates, a diverse library of N-aryl derivatives can be synthesized. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com The choice of ligand is crucial for the reaction's efficiency and can be tuned to accommodate a broad range of substrates. wikipedia.orgyoutube.com

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Secondary or Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene | Secondary Arylamine |

Halogenation for Further Cross-Coupling

Introducing halogen atoms onto the pyridine or phenoxy rings of 2-(4-Methoxyphenoxy)pyridin-3-amine opens up a gateway for further diversification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The positions of halogenation are directed by the existing substituents. The amino group is a strong activating group and will direct electrophilic aromatic substitution to the positions ortho and para to it on the pyridine ring.

Electrophilic bromination, for instance, can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. nih.govgoogle.com Given the directing effect of the amino group at position 3, bromination is expected to occur preferentially at position 4 or 6 of the pyridine ring. The precise outcome may depend on the reaction conditions. Once halogenated, these positions become handles for introducing new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the scaffold.

| Reaction Type | Reagent | Potential Product | Subsequent Reactions |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-2-(4-methoxyphenoxy)pyridin-3-amine | Suzuki, Heck, Sonogashira Coupling |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-2-(4-methoxyphenoxy)pyridin-3-amine | Suzuki, Heck, Sonogashira Coupling |

Rational Design of Diversified Chemical Libraries

The rational design of chemical libraries aims to systematically explore the chemical space around a core scaffold to identify molecules with desired properties. The 2-(4-Methoxyphenoxy)pyridin-3-amine scaffold is an excellent starting point for such endeavors due to its multiple, chemically distinct functionalization points.

A rationally designed library based on this scaffold would involve a combinatorial approach, systematically varying the substituents at key positions. The design strategy would leverage the reactions described previously:

Ring Functionalization: Following halogenation of the pyridine ring, a second level of diversity can be introduced. A collection of boronic acids, alkenes, or terminal alkynes can be coupled to the halogenated scaffold using Suzuki, Heck, or Sonogashira reactions, respectively. This introduces a wide range of substituents at specific positions on the pyridine core.

Phenoxy Ring Modification: While not as readily functionalized as the activated pyridine ring, the 4-methoxyphenoxy group can also be a point of diversification. For example, demethylation of the methoxy group to a phenol (B47542) would provide a new handle for ether or ester formation, adding another dimension to the library's diversity.

By combining these strategies, a large and structurally diverse library of compounds can be generated from the single parent scaffold, 2-(4-Methoxyphenoxy)pyridin-3-amine. This systematic exploration of chemical space is a cornerstone of modern drug discovery and materials science.

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxyphenoxy Pyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including proton environments and the carbon backbone, can be constructed.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Methoxyphenoxy)pyridin-3-amine is predicted to show distinct signals corresponding to the protons of the methoxyphenyl group, the aminopyridine ring, and the amine substituent.

Methoxyphenyl Protons : The protons of the 4-methoxyphenoxy group are expected to appear as a singlet for the methoxy (B1213986) (-OCH₃) protons, typically around 3.8 ppm. The four aromatic protons on this ring system will likely present as an AA'BB' system, resulting in two doublets due to the symmetrical substitution pattern.

Aminopyridine Protons : The three protons on the pyridine (B92270) ring are in a more complex electronic environment and will appear as distinct, coupled multiplets in the aromatic region, generally between 6.5 and 8.5 ppm. chemicalbook.comchemicalbook.com The specific coupling patterns (e.g., doublet of doublets) arise from spin-spin interactions with adjacent protons.

Amine Protons : The two protons of the primary amine (-NH₂) group typically appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methoxyphenoxy)pyridin-3-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amine (-NH₂) | Variable (Broad) | Singlet (br s) |

| Pyridine-H | 6.5 - 8.5 | Multiplets (m) |

| Phenoxy-H | 6.8 - 7.5 | Doublets (d) |

¹³C NMR and 2D NMR Techniques

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Due to the lack of symmetry in 2-(4-Methoxyphenoxy)pyridin-3-amine, twelve distinct signals are expected in its ¹³C NMR spectrum.

The chemical shifts can be predicted based on the electronic environment of each carbon atom. oregonstate.edu Carbons bonded to electronegative atoms like oxygen and nitrogen (C-O and C-N) will be shifted downfield (higher ppm values). chemicalbook.comresearchgate.net The carbon of the methoxy group is anticipated in the 55-60 ppm range, while the aromatic and heteroaromatic carbons appear between 110 and 160 ppm. oregonstate.eduwisc.edu Quaternary carbons, those without attached protons, typically show weaker signals.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for unambiguous assignments.

COSY : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and phenoxy rings.

HSQC/HETCOR : This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-(4-Methoxyphenoxy)pyridin-3-amine

| Carbon Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O, C=N (Aromatic/Heteroaromatic) | 110 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. acs.org These two techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. acs.org

For 2-(4-Methoxyphenoxy)pyridin-3-amine, key vibrational bands are expected:

N-H Stretching : The primary amine group (-NH₂) is characterized by two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and benzene (B151609) rings produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.netaps.org

C-O Ether Stretching : The aryl-alkyl ether linkage gives rise to strong, characteristic bands. The asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, and the symmetric stretch appears near 1030 cm⁻¹.

N-H Bending : The scissoring or bending vibration of the primary amine group is expected around 1600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 2-(4-Methoxyphenoxy)pyridin-3-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine | N-H Bending | ~1600 |

| Aromatic Rings | C=C, C=N Stretch | 1400 - 1650 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | ~1030 |

| Aromatic C-H | C-H Stretch | >3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, the structure of the compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. It measures the mass of an ion with very high accuracy, allowing for the differentiation between compounds with the same nominal mass. For 2-(4-Methoxyphenoxy)pyridin-3-amine, HRMS would confirm its elemental composition. nih.gov

Table 4: Molecular Formula and Exact Mass Data

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M+H]⁺) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. youtube.comlibretexts.org

The fragmentation of the protonated molecular ion of 2-(4-Methoxyphenoxy)pyridin-3-amine ([C₁₂H₁₃N₂O₂]⁺) would likely proceed through several key pathways:

Ether Bond Cleavage : The most probable fragmentation is the cleavage of the ether bond connecting the pyridine and phenoxy rings. This can lead to the formation of ions corresponding to the 4-methoxyphenol (B1676288) radical cation (m/z 124) or the 3-aminopyridine (B143674) fragment.

Loss of a Methyl Group : Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion with an m/z value of [M+H - 15]⁺.

Loss of CO : Subsequent fragmentation of the phenoxy-containing ions could involve the loss of a neutral carbon monoxide molecule, a common fragmentation pathway for phenolic compounds.

The analysis of these fragment ions allows for the confident confirmation of the compound's structure. libretexts.org

Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ for 2-(4-Methoxyphenoxy)pyridin-3-amine

| Precursor Ion (m/z) | Fragment Ion Description | Fragment Ion (m/z) |

|---|---|---|

| 217.0977 | [M+H]⁺ | 217.0977 |

| 217.0977 | Loss of methyl radical (•CH₃) | 202.0741 |

| 217.0977 | Ion of 4-methoxyphenol | 124.0524 |

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. This technique has been applied to derivatives of 2-(4-Methoxyphenoxy)pyridin-3-amine to determine their molecular geometry, conformation, and the nature of their packing in the crystal lattice. The resulting structural data are invaluable for establishing structure-property relationships.

Analysis of the closely related derivative, 2-(4-Methoxyphenoxy)-3-nitropyridine , provides a clear example of the detailed structural information that can be obtained. The study reveals specific bond lengths, angles, and torsion angles that define the molecule's conformation. A key finding is the relative orientation of the pyridine and benzene rings, which are observed to be nearly orthogonal to each other.

Table 1: Crystal Data and Structure Refinement for 2-(4-Methoxyphenoxy)-3-nitropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₄ |

| Formula Weight | 246.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4737 (10) |

| b (Å) | 12.8128 (17) |

| c (Å) | 24.529 (3) |

| V (ų) | 2348.8 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.040 |

This interactive table provides a summary of the crystallographic data for the nitro-derivative.

The solid-state structure of a molecule is governed by a network of intermolecular interactions that dictate how individual molecules pack together in a crystal. In the case of 2-(4-Methoxyphenoxy)-3-nitropyridine, the crystal structure is stabilized by a combination of weak, non-covalent forces.

The crystal packing is characterized by the formation of supramolecular layers in the ab plane. These layers are assembled through C—H···π interactions, where the methyl hydrogen atoms of the methoxy group interact with the π-systems of both the pyridine and benzene rings. nih.gov Furthermore, short N—O···π contacts involving the nitro group and the pyridine ring are observed, which link the layers along the c-axis direction. nih.gov These types of interactions are crucial in stabilizing the three-dimensional crystal lattice. researchgate.netyoutube.com

While a specific Hirshfeld surface analysis for 2-(4-Methoxyphenoxy)pyridin-3-amine or its nitro-derivative is not available in the surveyed literature, analysis of other substituted phenoxypyridine and related heterocyclic systems reveals the utility of this method. nih.govdoaj.org For instance, in various pyridine derivatives, Hirshfeld analysis has been instrumental in identifying and quantifying interactions such as C—H···π, N—H···N, C—H···O, and π–π stacking interactions. nih.govnih.gov

The analysis of related compounds shows that H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. nih.govnih.gov Other significant interactions, such as C···H/H···C and O···H/H···O contacts, are also readily quantified. nih.govnih.gov For amine-containing structures, N···H/H···N contacts corresponding to hydrogen bonds are clearly identifiable. nih.gov This detailed breakdown allows for a comparative study of how changes in chemical substitution influence the crystal packing motifs.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyridine Derivatives

| Contact Type | Typical Contribution Range (%) |

|---|---|

| H···H | 35 - 55 |

| C···H/H···C | 20 - 40 |

| O···H/H···O | 5 - 20 |

| N···H/H···N | 10 - 20 |

This interactive table summarizes the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface in structurally related pyridine compounds, illustrating the insights that such an analysis would provide for the title compound.

Should a Hirshfeld surface analysis be performed on 2-(4-Methoxyphenoxy)pyridin-3-amine, it would be expected to reveal the precise nature and hierarchy of the intermolecular forces at play, including the key roles of the amine and ether functionalities in directing the crystal packing through hydrogen bonding and other weak interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations:

Molecular Electrostatic Potential (MEP) Mapping:MEP maps illustrate the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other chemical species.

While general principles of these computational methods are well-established and have been applied to a vast number of related compounds, the specific data and detailed research findings for 2-(4-Methoxyphenoxy)pyridin-3-amine are absent from the reviewed scientific record. Further research and publication in peer-reviewed journals would be required to address this specific area of inquiry.

Prediction of Thermodynamic Properties

The prediction of thermodynamic properties, such as heat of formation, Gibbs free energy, and entropy, is crucial for understanding the stability and reactivity of a compound. These parameters are typically calculated using quantum mechanical methods like Density Functional Theory (DFT). While DFT has been employed to study the thermodynamic properties of various pyridine (B92270) derivatives, no specific studies were identified that report these values for 2-(4-Methoxyphenoxy)pyridin-3-amine. Research on similar compounds, such as other substituted pyridines, demonstrates the utility of methods like B3LYP for calculating these fundamental properties.

Non-Linear Optical (NLO) Behavior Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly the calculation of properties like polarizability and hyperpolarizability, are instrumental in predicting the NLO response of a molecule. Investigations into the NLO properties of various organic molecules, including some pyridine derivatives, have been conducted. rsc.org These studies often utilize DFT to calculate the first and second hyperpolarizabilities (β and γ), which are key indicators of NLO activity. However, a specific computational study detailing the NLO behavior prediction for 2-(4-Methoxyphenoxy)pyridin-3-amine is not present in the surveyed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are essential computational techniques for predicting how a ligand, such as 2-(4-Methoxyphenoxy)pyridin-3-amine, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Target Interactions and Binding Modes

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While numerous studies have performed molecular docking for a wide range of pyridine-containing compounds against various biological targets, specific docking studies for 2-(4-Methoxyphenoxy)pyridin-3-amine are not documented in the available scientific literature. For instance, docking studies on other pyridine derivatives have been used to elucidate their binding modes in the active sites of enzymes like kinases. researchgate.net

Prediction of Binding Affinity and Specificity

Beyond the binding mode, computational methods can also predict the binding affinity (often expressed as a binding energy or an inhibition constant, Ki) and the specificity of a ligand for a particular target. These predictions are vital for prioritizing compounds for experimental testing. The absence of specific molecular docking studies for 2-(4-Methoxyphenoxy)pyridin-3-amine means that there are no published predictions of its binding affinity or specificity for any biological target.

Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenoxy Pyridin 3 Amine

Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. In the context of 2-(4-Methoxyphenoxy)pyridin-3-amine, the pyridine (B92270) ring is the primary site for such reactions. The inherent electron-deficient nature of the pyridine ring, which is enhanced by the nitrogen heteroatom, facilitates the attack of nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. The subsequent step involves the departure of a leaving group, which restores the aromaticity of the ring and yields the substituted product.

For 2-(4-Methoxyphenoxy)pyridin-3-amine, the phenoxy group at the C2 position can act as a leaving group. The rate and regioselectivity of the nucleophilic attack are influenced by the electronic properties of the substituents on the pyridine ring. The amino group at the C3 position, being an electron-donating group, can modulate the reactivity of the ring towards nucleophiles.

A plausible SNAr mechanism for the displacement of the 4-methoxyphenoxy group is depicted below:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu-) attacks the C2 carbon of the pyridine ring, which bears the 4-methoxyphenoxy leaving group. This results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and stabilized by the nitrogen atom.

Step 2: Elimination of the Leaving Group The aromaticity is restored by the elimination of the 4-methoxyphenoxide anion, yielding the 2-substituted-pyridin-3-amine product.

The feasibility of this pathway is contingent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the presence of activating groups on the pyridine ring would favor this mechanism. While direct mechanistic studies on 2-(4-Methoxyphenoxy)pyridin-3-amine are not extensively reported, this pathway is inferred from the well-established principles of SNAr reactions on related heterocyclic systems.

Radical-Promoted Reaction Mechanisms

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. While less common than ionic reactions for this class of molecules, radical-promoted mechanisms can be initiated by radical initiators or photochemical methods. For 2-(4-Methoxyphenoxy)pyridin-3-amine, radical reactions could involve either the pyridine ring or the substituent groups.

A potential radical-promoted reaction is the homolytic cleavage of the C-O bond of the phenoxy ether, initiated by a radical species (R•). This would generate a pyridinyl radical and a phenoxy radical.

Initiation: A radical initiator generates a reactive radical species.

Propagation:

The initiator radical (In•) could abstract a hydrogen atom from the amino group, although this is less likely to lead to substitution on the ring. Alternatively, it could add to the pyridine ring, but this is less common for SNAr-type reactions. A more plausible radical pathway might be initiated by other means, such as photolysis or a redox process.

In a hypothetical radical nucleophilic substitution (SRN1) mechanism, a radical anion of the substrate could be formed, which then expels the leaving group to form a pyridinyl radical. This radical can then react with a nucleophile.

Due to the lack of specific studies on radical reactions of 2-(4-Methoxyphenoxy)pyridin-3-amine, the proposed mechanisms remain speculative and are based on general principles of radical chemistry.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides powerful tools for the formation of C-N and C-O bonds, among others. Reactions involving 2-(4-Methoxyphenoxy)pyridin-3-amine could be catalyzed by metals such as palladium, copper, or nickel. These reactions often proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps.

For instance, a cross-coupling reaction could be envisaged where the C-O bond of the ether is cleaved and a new bond is formed. A plausible catalytic cycle for a palladium-catalyzed amination (Buchwald-Hartwig type reaction) to replace the phenoxy group with another amine is outlined below.

Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-O bond of the phenoxyether, forming a Pd(II) intermediate.

Ligand Exchange: The incoming amine displaces a ligand from the palladium center.

Reductive Elimination: The new C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the aminated product.

The efficiency of such a cycle would depend on the choice of the metal catalyst, the ligands, the base, and the reaction conditions. While this represents a general mechanism, specific kinetic and mechanistic studies on 2-(4-Methoxyphenoxy)pyridin-3-amine are required for a detailed understanding.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on the concentration of reactants.

Reaction Order Determination

The order of a reaction with respect to each reactant provides insight into the composition of the rate-determining step. For a hypothetical SNAr reaction of 2-(4-Methoxyphenoxy)pyridin-3-amine with a nucleophile (Nu-), the rate law would likely be:

Rate = k[2-(4-Methoxyphenoxy)pyridin-3-amine][Nu-]

This would indicate a second-order reaction, first order in each reactant, which is consistent with the bimolecular nature of the rate-determining nucleophilic attack. Experimental determination of the reaction order would involve systematically varying the initial concentrations of the substrate and the nucleophile and measuring the initial reaction rates.

Illustrative Data for Reaction Order Determination:

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is an illustrative table based on a hypothetical second-order reaction. Actual experimental data is not available in the provided search results.

Thermodynamic Parameter Derivation (Eyring Equation)

The Eyring equation relates the rate constant of a reaction to the temperature and the Gibbs free energy of activation (ΔG‡). By measuring the rate constant (k) at different temperatures, it is possible to determine the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

The Eyring equation is given by:

k = (κkBT/h) * e(-ΔG‡/RT)

where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)

A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. These thermodynamic parameters provide valuable information about the transition state of the reaction. For instance, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a bimolecular SNAr mechanism.

Illustrative Thermodynamic Data:

| Parameter | Value |

| ΔH‡ (kJ/mol) | 50 - 80 |

| ΔS‡ (J/mol·K) | -80 to -120 |

| ΔG‡ (kJ/mol) at 298 K | 75 - 115 |

These are typical ranges for SNAr reactions and are for illustrative purposes only, as specific experimental data for 2-(4-Methoxyphenoxy)pyridin-3-amine is not available.

Structure Activity Relationship Sar Studies

Rational Design of Analogs Based on Structural Modifications

The rational design of analogs of 2-(4-methoxyphenoxy)pyridin-3-amine often employs strategies like scaffold hopping and bioisosteric replacement to discover novel compounds with improved biological activities. nih.gov For instance, a scaffold hopping strategy was used to design a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors for cancer treatment. nih.gov In this approach, the core structure of a known inhibitor is replaced with a different scaffold that maintains the key pharmacophoric features, aiming to improve properties like potency, selectivity, or pharmacokinetic profiles.

Another key aspect of rational design is the optimization of different parts of the molecule. For example, in the development of certain kinase inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) scaffold was identified as having the strongest inhibitory activity for PI3K. nih.gov This led to focusing optimization efforts on other parts of the molecule to enhance metabolic stability and oral bioavailability. nih.gov The design process also considers the potential for the molecule to form key interactions with its biological target. For example, the design of new ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors focused on optimizing both intramolecular and intermolecular polar interactions. nih.gov

The synthesis of novel analogs often involves multi-step chemical processes. For example, the synthesis of 2,6-dimethoxypyridine (B38085) analogues of bedaquiline (B32110) involved a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. nih.gov The choice of synthetic route is crucial for creating a diverse library of compounds for SAR studies.

Impact of Substituents on Biological Activities

The biological activity of 2-(4-methoxyphenoxy)pyridin-3-amine analogs is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring, the methoxyphenoxy moiety, and the linker region.

Pyridine Ring Substituent Effects

Modifications to the pyridine ring have been shown to significantly influence the biological activity of this class of compounds. For example, in a series of pyridine-derived bedaquiline analogues, the introduction of substituents on the pyridine ring was a key focus. nih.gov

Studies on related heterocyclic compounds have also highlighted the importance of pyridine ring substitution. For instance, in a series of imidazo[4,5-b]pyridines, the introduction of a bromo substituent at a specific position was a key step in the synthesis of biologically active compounds. mdpi.com Furthermore, research on pyridine-3-carboxamide (B1143946) analogs has shown that the pyridine moiety is a versatile building block for creating compounds with a wide range of biological activities, including antibacterial and plant-resistance-inducing properties. nih.gov

The following table summarizes the effects of various substituents on the pyridine ring on the biological activity of related heterocyclic compounds.

| Compound/Analog Series | Pyridine Ring Substituent | Effect on Biological Activity | Reference |

| Bedaquiline Analogs | Halogen (F, Cl) | Mono-substituted phenylpyridines with electron-withdrawing groups showed greater activity. Fluoro-derivatives performed better than chloro-analogues. | nih.gov |

| Imidazo[4,5-b]pyridines | Bromo | Key intermediate for the synthesis of further derivatives with antiproliferative activity. | mdpi.com |

| Pyridine-3-carboxamides | Carboxamide | The amide linkage was found to be crucial for the high potency of these analogs against bacterial wilt in tomatoes. | nih.gov |

Methoxyphenoxy Moiety Substituent Effects

Substituents on the phenoxy moiety, which is connected to the pyridine ring, also play a crucial role in determining the biological activity. The electronic and steric properties of these substituents can affect how the molecule binds to its target.

In the development of PI3K/mTOR dual inhibitors, it was found that changing the aromatic skeleton, which is analogous to the methoxyphenoxy moiety, could significantly affect the binding ability with receptors and, consequently, the biological activity. nih.gov When the aromatic skeleton was changed, even compounds with previously reported dominant side chain substituents showed poor enzyme and cell inhibitory activities. nih.gov

In a series of 2-methoxy-5-phenylpyridine (B1420872) analogues of bedaquiline, the introduction of para-substituents on the phenyl ring led to a significant improvement in anti-tubercular activity compared to the unsubstituted phenyl ring. nih.gov This suggests that the electronic nature and position of the substituent on the phenyl ring are critical for activity.

The table below illustrates the impact of substituents on the phenoxy or analogous aromatic moiety.

| Compound/Analog Series | Phenoxy/Aromatic Moiety Substituent | Effect on Biological Activity | Reference |

| PI3K/mTOR Inhibitors | Change of aromatic skeleton | Significantly affected binding ability and biological activity. | nih.gov |

| Bedaquiline Analogs | Para-substituents on the phenyl ring | 2- to 3-fold improvement in activity compared to unsubstituted phenyl. | nih.gov |

| 12-Lipoxygenase Inhibitors | Methoxy (B1213986) group on the benzyl (B1604629) ring | The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold showed potent and selective inhibition. | nih.gov |

Linker Region Modifications

The linker region, which in the parent compound is an ether linkage, connects the pyridine and phenoxy rings. Modifications in this region can alter the molecule's flexibility, conformation, and ability to interact with its target.

In a study on sulfonamide methoxypyridine derivatives, the optimization of what was termed "part C" of the molecule was found to improve metabolic stability and oral bioavailability. nih.gov While not explicitly defined as the linker, this part of the molecule is in a similar position and its optimization highlights the importance of this region.

In the design of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, the linker is an amino group. nih.gov The SAR studies on these compounds, which involved modifying the linker and the groups attached to it, led to the identification of potent and selective inhibitors. nih.gov This demonstrates that the nature of the linker is a key determinant of biological activity.

Computational SAR Approaches (e.g., QSAR, 3D-QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are powerful tools for understanding the SAR of a series of compounds and for designing new, more potent analogs. mdpi.comnih.gov These methods aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. rutgers.edu

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.com For example, a 3D-QSAR study on a series of aryloxypropanolamine compounds identified that the presence of polar groups and cyclic structures like a benzimidazole (B57391) ring were predicted to improve activity. mdpi.com

While a specific 3D-QSAR study on 2-(4-methoxyphenoxy)pyridin-3-amine was not found, studies on structurally related compounds provide insights into how this technique could be applied. For instance, a 3D-QSAR study on 2,3-dihydroimidazo mdpi.comsigmaaldrich.com-pyridin-2-one derivatives as V600E-BRAF inhibitors was conducted to understand the structural requirements for their anticancer activity. researchgate.net These computational models can be used to predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources. mdpi.com The reliability of these models is assessed through various statistical parameters and external validation. mdpi.com

Biological Activities and Pharmacological Relevance

Enzyme and Receptor Interaction Studies

The interaction of small molecules with enzymes and receptors is a cornerstone of pharmacological research. For 2-(4-Methoxyphenoxy)pyridin-3-amine and related structures, these studies aim to identify specific biological targets and characterize the nature of the molecular interactions.

Kinase Inhibition (e.g., DAPK1/CSF1R)

Kinases are critical regulators of cellular signaling, and their inhibition is a key strategy in modern drug discovery. While direct inhibitory data for 2-(4-Methoxyphenoxy)pyridin-3-amine on Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R) is not prominently documented, the broader family of pyridinyl and phenoxy-containing compounds has been evaluated against various kinases.

DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase involved in neuronal cell death and has been identified as a potential therapeutic target for conditions like epilepsy and Alzheimer's disease. nih.govnih.gov The inhibition of DAPK1 is considered a promising approach to protect neurons from damage. nih.govnih.gov Specific inhibitors, such as (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one, have been shown to effectively and selectively inhibit DAPK1 activity with an IC₅₀ of 69 nM. nih.gov

CSF1R , a transmembrane tyrosine kinase, is crucial for the recruitment and polarization of macrophages. nih.gov Inhibition of CSF1R is being explored as an immunotherapy strategy in oncology. nih.gov The brain-penetrant CSF1R inhibitor BLZ945 has been shown to deplete perivascular macrophages and reduce the viral burden in the brains of SIV-infected macaques, demonstrating the therapeutic potential of targeting this kinase. nih.gov

The pyridylpyrimidinylaminophenyl scaffold, which shares structural elements with the compound of interest, is a key pharmacophore in the approved kinase inhibitor drug imatinib. researchgate.net Derivatives based on this scaffold have been synthesized and evaluated for their kinase inhibition potential, with some compounds showing activity against c-Src kinase. researchgate.net Similarly, a series of novel thieno[3,2-c]pyridin-4-amines, which also contain a core pyridine (B92270) structure, were developed as potent inhibitors of Bruton's tyrosine kinase (BTK), with compound 13b showing an IC₅₀ of 11.8 nM. nih.gov

| Kinase Target | Inhibitor Example | IC₅₀ Value | Source |

| DAPK1 | (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one | 69 nM | nih.gov |

| BTK | Compound 13b (a thieno[3,2-c]pyridin-4-amine) | 11.8 nM | nih.gov |

| c-Src | Compound 20 (a pyridin-2(1H)-one derivative) | Comparable to Imatinib | researchgate.net |

| CDK1/2/4 | R547 | Potent Inhibition | researchgate.net |

Ligand Binding Assays

PPAR Agonist Activity of Related Compounds

Peroxisome proliferator-activated receptors (PPARs) are ligand-inducible nuclear receptors that are attractive therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia. nih.gov Research has been conducted on 3- or 4-alkoxy substituted phenoxy derivatives to evaluate their potential as PPAR agonists. nih.gov These studies are motivated by the success of existing PPAR-targeting drugs like fibrates (PPARα agonists) and glitazones (PPARγ agonists). nih.gov The aim is to develop novel PPAR drugs with improved safety profiles by integrating structural features from known ligands. nih.gov Although there are no marketed drugs that target PPARδ, it remains an area of active investigation. nih.gov

DHFR Inhibition

Dihydrofolate reductase (DHFR) is an enzyme essential for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.gov The primary pharmacophore for many DHFR inhibitors, like trimethoprim, is a 2,4-diaminopyrimidine (B92962) ring. nih.govnih.gov There is currently no evidence in the reviewed literature to suggest that 2-(4-Methoxyphenoxy)pyridin-3-amine, which possesses a 3-aminopyridine (B143674) structure, acts as a DHFR inhibitor. The research on novel DHFR inhibitors focuses on structures that can effectively bind to the active site of the enzyme, often mimicking the natural substrate, dihydrofolate. nih.gov